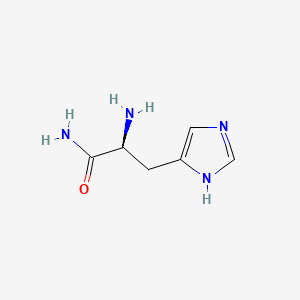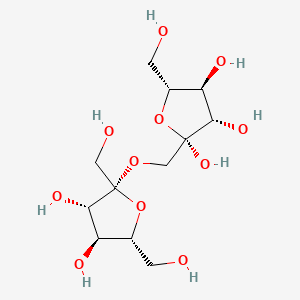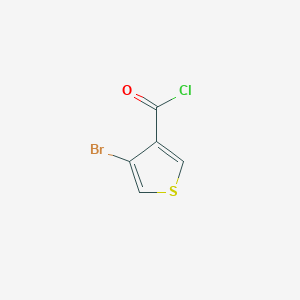
CANCA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CANCA, also known as Concanamycin A, is a macrolide antibiotic that belongs to the family of plecomacrolides. It is produced by the bacterium Streptomyces diastatochromogenes. This compound is known for its potent inhibitory effects on vacuolar-type H±ATPases (V-ATPases), which are enzymes responsible for acidifying intracellular compartments in eukaryotic cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Concanamycin A is complex due to its large and intricate structure. It involves multiple steps, including the formation of macrolactone rings and the introduction of various functional groups. The synthetic route typically starts with the preparation of simpler building blocks, which are then assembled through a series of condensation reactions, cyclizations, and functional group modifications. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of Concanamycin A is primarily achieved through fermentation processes using Streptomyces diastatochromogenes. The bacterium is cultured in a nutrient-rich medium, and the production of Concanamycin A is induced under specific conditions. After fermentation, the compound is extracted from the culture broth using organic solvents and purified through chromatographic techniques to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Concanamycin A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of Concanamycin A with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Concanamycin A has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the structure and function of V-ATPases.
Biology: It helps in understanding the role of V-ATPases in cellular processes such as endocytosis, protein degradation, and ion homeostasis.
Medicine: Concanamycin A is investigated for its potential therapeutic applications, particularly in cancer treatment, due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new antibiotics and as a lead compound for designing V-ATPase inhibitors.
Mechanism of Action
Concanamycin A exerts its effects by binding to the V-ATPase enzyme, inhibiting its activity. This inhibition prevents the acidification of intracellular compartments, disrupting various cellular processes. The molecular targets of Concanamycin A include the subunits of the V-ATPase complex, and its action involves blocking the proton translocation pathway, leading to a loss of proton gradient and cellular dysfunction.
Comparison with Similar Compounds
Similar Compounds
Bafilomycin A1: Another macrolide antibiotic that inhibits V-ATPases.
Salicylihalamide A: A marine natural product with V-ATPase inhibitory activity.
Archazolid: A potent V-ATPase inhibitor with a different structural framework.
Uniqueness
Concanamycin A is unique due to its specific binding affinity and inhibitory potency towards V-ATPases. Compared to similar compounds, it has a distinct macrolide structure that contributes to its high specificity and effectiveness in inhibiting V-ATPases. This makes it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
praseodymium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pr/q+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWKKSOQLQEJTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Pr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Pr+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.90766 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22541-14-6 |
Source


|
| Record name | Praseodymium, ion(Pr3 ) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022541146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
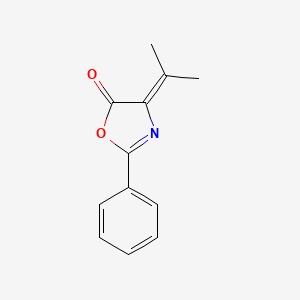

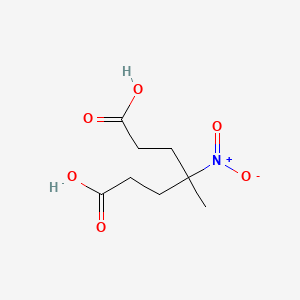
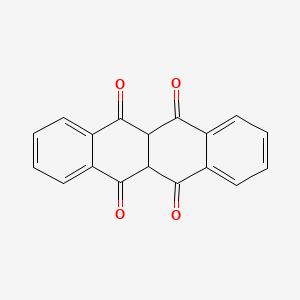
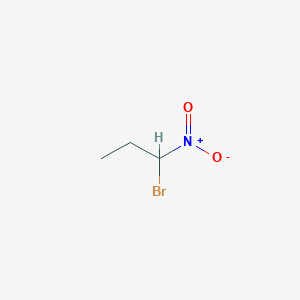
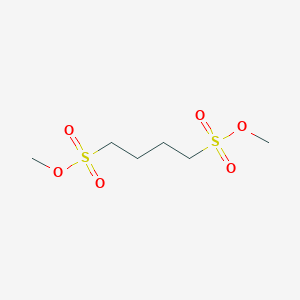
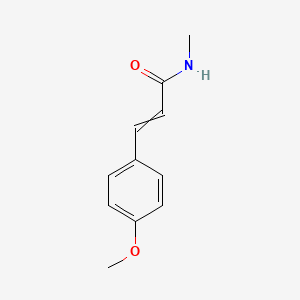
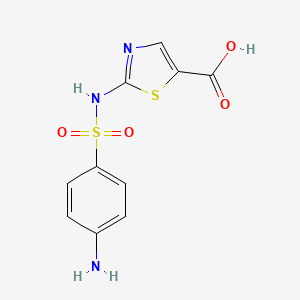
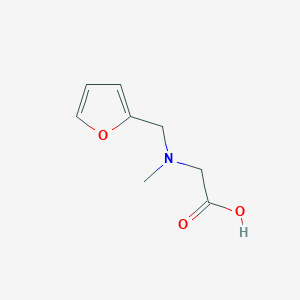
![(1S,9S,12S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol](/img/structure/B1615856.png)
